molecular formula C20H29NO2 B8670189 6-Acetyl-1-heptyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 651026-53-8

6-Acetyl-1-heptyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8670189
M. Wt: 315.4 g/mol
InChI Key: KBNYHSUVFVLCTA-UHFFFAOYSA-N
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Patent
US07476673B2

Procedure details

Sodium hydride (21.0 mg, 90.0 mmol) was slowly added into a solution of 6-acetyl-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (Compound 28, 98.0 mg, 45.0 mmol) in 3 mL of DMF at 0° C. After stirring at 0° C. for 10 min, 1-iodoheptane (30.5 mg, 135.0 mmol) was added to the reaction mixture and the ice-bath was removed. The reaction mixture was allowed to stir for 2 h and then quenched with ice water. The resulting solution was then extracted with ether (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (75:25 hexane/ethyl acetate) yielded the title compound (93.6 mg, 66% yield) as a colorless oil:
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30.5 mg
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11](=[O:16])[CH2:10][C:9]2([CH3:18])[CH3:17])(=[O:5])[CH3:4].I[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>CN(C=O)C>[CH2:20]([N:12]1[C:13]2[C:8](=[CH:7][C:6]([C:3](=[O:5])[CH3:4])=[CH:15][CH:14]=2)[C:9]([CH3:18])([CH3:17])[CH2:10][C:11]1=[O:16])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
21 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
98 mg
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(CC(NC2=CC1)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(CC(NC2=CC1)=O)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30.5 mg
Type
reactant
Smiles
ICCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
STIRRING
Type
STIRRING
Details
to stir for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was then extracted with ether (3×10 mL)
WASH
Type
WASH
Details
washed with brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (75:25 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCC)N1C(CC(C2=CC(=CC=C12)C(C)=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 93.6 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 0.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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